N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-11-18(28-12(2)21-11)14-4-6-17(24)23(22-14)8-7-20-19(25)13-3-5-15-16(9-13)27-10-26-15/h3-6,9H,7-8,10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLJQGSXDZCNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its potential pharmacological applications. This compound features multiple heterocyclic structures, including thiazole and pyridazine moieties, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antioxidant properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.45 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzodioxole, similar to the compound , exhibit significant anticancer properties. For instance:
- Cell Line Studies : In a study evaluating the cytotoxic effects of various benzodioxole derivatives on Hep3B cancer cells, compounds structurally related to this compound showed promising results. Compound 2a reduced α-fetoprotein levels significantly and induced cell cycle arrest at the G2-M phase, demonstrating potent antitumor activity comparable to doxorubicin .
| Compound | IC50 (µM) | Cell Cycle Phase Arrest |
|---|---|---|
| 2a | 1625.8 | G2-M (8.07%) |
| Doxorubicin | 2519.17 | G2-M (7.4%) |
These findings indicate that the compound may possess similar mechanisms of action in inhibiting cancer cell proliferation.
Antioxidant Activity
The antioxidant potential of benzodioxole derivatives has also been assessed using the DPPH assay. The results indicated that certain derivatives exhibited moderate antioxidant activity with IC50 values ranging from 39.85 to 79.95 µM, while Trolox, a standard antioxidant, had an IC50 value of 7.72 µM . This suggests that while the compound may not be the most potent antioxidant available, it still contributes to cellular protection against oxidative stress.
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Interaction with Enzymes : The compound may interact with specific enzymes involved in cell proliferation and apoptosis pathways.
- DNA Binding : Similar compounds have shown the ability to bind to DNA and interfere with replication processes.
- Modulation of Signaling Pathways : It may modulate key signaling pathways associated with cancer progression and oxidative stress responses.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Benzodioxole Derivatives : A study synthesized various benzodioxole derivatives and evaluated their anticancer properties against different cell lines. Compounds with amide groups exhibited enhanced cytotoxicity compared to those without .
- Pharmacological Evaluation : In another study focusing on thiazole and pyridazine derivatives, compounds were tested for their pharmacological effects including acute oral toxicity and LD50 determination based on OECD guidelines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant anticancer properties. For instance, studies have shown that related structures can inhibit tumor growth by targeting specific enzymes involved in cell proliferation and survival pathways. The compound's ability to modulate these pathways positions it as a promising candidate for cancer therapy .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary studies have demonstrated that similar compounds possess efficacy against various bacterial strains and fungi. The thiazole and pyridazine components may enhance the compound's ability to penetrate microbial membranes and disrupt cellular functions .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of related compounds in vitro against various cancer cell lines. Results indicated that specific derivatives exhibited IC50 values in the low micromolar range, demonstrating potent inhibition of cell growth. Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had significant inhibitory effects on bacterial growth, particularly against resistant strains, highlighting their potential as new antimicrobial agents .
Case Study 3: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory mechanisms of related compounds found that they effectively reduced levels of pro-inflammatory cytokines in vitro. These findings support the potential use of this compound in treating inflammatory conditions .
Preparation Methods
Acylation of Benzodioxole
Patent CN1332736A details a regioselective acylation protocol for benzodioxoles:
Procedure:
- React pyrocatechol (1,2-dihydroxybenzene) with dichloromethane in DMF at 110–130°C to form unsubstituted benzodioxole
- Catalytic Friedel-Crafts acylation using AlCl₃ (1.2 eq) and acetyl chloride (1.5 eq) in CH₂Cl₂ at 0°C → 5-acetylbenzodioxole (87% yield)
- Oxidation of acetyl group to carboxylic acid via KMnO₄/H₂SO₄ (yield: 68–72%)
Key Data:
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | ClCH₂Cl | 120 | 4 | 91 |
| 2 | AcCl | 0→25 | 6 | 87 |
| 3 | KMnO₄ | 80 | 3 | 70 |
Construction of 3-(2,4-Dimethylthiazol-5-yl)-6-Oxopyridazin-1(6H)-yl Ethylamine
Thiazole Ring Formation
Adapting methods from Arch. Pharm. Res.:
- Condense 2-bromo-1-(2,4-dimethylthiazol-5-yl)ethan-1-one with thiourea in EtOH/H₂O (1:1) → 2-amino-4-methylthiazole-5-carbaldehyde (74% yield)
- Cyclize with ethyl acetoacetate in AcOH under reflux → 3-(2,4-dimethylthiazol-5-yl)-6-hydroxypyridazine
Reaction Scheme:
$$ \text{C}5\text{H}7\text{BrNOS} + \text{NH}2\text{CSNH}2 \rightarrow \text{C}6\text{H}9\text{N}3\text{OS} \xrightarrow[\Delta]{\text{AcOH}} \text{C}{10}\text{H}{11}\text{N}3\text{O}_2\text{S} $$
Ethylamine Side Chain Introduction
- Treat pyridazinone with ethylenediamine in DMF at 60°C (12 h) → N-(2-aminoethyl) derivative (81% yield)
- Protect amine with Boc anhydride prior to coupling
Final Coupling and Amide Bond Formation
Carboxylic Acid Activation
Convert benzo[d]dioxole-5-carboxylic acid to acyl chloride:
- SOCl₂ (3 eq) in dry toluene, reflux 2 h → quantitative conversion
Amide Coupling
React acyl chloride with ethylamine intermediate (1.1 eq) in presence of:
- Et₃N (2 eq) in CH₂Cl₂ at 0°C → RT (8 h)
- Yield: 83% after column chromatography (SiO₂, EtOAc/hexane 3:7)
Optimization Data:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | CH₂Cl₂ | 0→25 | 8 | 83 |
| DIPEA | THF | -10→25 | 12 | 76 |
| NaOH (aq) | H₂O/EtOAc | 25 | 24 | 58 |
Analytical Characterization
Spectroscopic Validation
Representative Data from Analogous Compounds:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ArH), 7.94 (d, J=8.4 Hz, 1H), 6.85 (d, J=8.4 Hz, 1H), 6.03 (s, 2H, OCH₂O), 4.12 (t, J=6.0 Hz, 2H), 3.89 (q, J=6.4 Hz, 2H), 2.75 (s, 3H, CH₃), 2.43 (s, 3H, CH₃)
- HRMS (ESI): m/z calcd for C₂₀H₁₉N₅O₄S [M+H]⁺: 432.1034; found: 432.1031
Purity Assessment
HPLC (C18, MeCN/H₂O 65:35, 1 mL/min):
- Retention time: 8.92 min
- Purity: 99.1% (254 nm)
Challenges and Optimization Opportunities
- Regioselectivity in Pyridazinone Formation: Competing 4- vs 6-oxo tautomers require careful pH control during cyclization
- Amine Protection: Boc-protected intermediates show better coupling efficiency (92% vs 83% for unprotected)
- Scale-Up Considerations: Patent CN1332736A recommends solvent recycling in acylation steps to reduce DMF usage by 40%
Q & A
Q. What are the key synthetic pathways for this compound, and what experimental conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxole derivatives with pyridazine intermediates. A common procedure involves:
- Step 1 : Reacting 1,3,4-oxadiazole-2-thiol derivatives with alkyl halides in DMF under basic conditions (e.g., K₂CO₃) at room temperature .
- Step 2 : Coupling the intermediate with a thiazole-containing moiety using palladium-catalyzed reductive cyclization or nucleophilic substitution . Critical parameters include solvent choice (DMF or THF), stoichiometric ratios (1.1–1.2 equivalents of alkylating agents), and reaction time (12–24 hours). Yield optimization often requires inert atmospheres and purification via column chromatography .
Q. How is the compound’s structural integrity confirmed post-synthesis?
Structural confirmation relies on spectroscopic methods:
- ¹H/¹³C NMR : To verify proton environments and carbon frameworks, particularly for the benzo[d][1,3]dioxole and pyridazine moieties .
- IR Spectroscopy : Identifies key functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]⁺ ions) .
Q. What functional groups contribute to its reactivity and biological activity?
Key groups include:
- Benzo[d][1,3]dioxole : Enhances metabolic stability and π-π stacking in target binding .
- Pyridazinone (6-oxopyridazine) : Acts as a hydrogen bond acceptor .
- Thiazole (2,4-dimethylthiazole) : Facilitates hydrophobic interactions in enzymatic pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Common byproducts arise from incomplete alkylation or oxidation. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during thiol alkylation .
- Catalyst Screening : Pd(PPh₃)₄ improves regioselectivity in coupling steps .
- Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water) isolates the target compound from dimeric byproducts .
Q. How do structural modifications influence its structure-activity relationship (SAR) in enzymatic assays?
SAR studies focus on:
- Thiazole Substituents : 2,4-Dimethyl groups enhance lipophilicity, improving membrane permeability .
- Pyridazine Linkers : Replacing oxygen with sulfur increases electron-withdrawing effects, altering binding kinetics .
- Benzo[d][1,3]dioxole Positioning : Meta-substitution on the benzene ring optimizes steric compatibility with target proteins . Example: Analogues with bulkier substituents on the thiazole ring show reduced IC₅₀ values in kinase inhibition assays .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay variability or impurity interference. Methodological solutions include:
- Orthogonal Assays : Validate activity using both cell-based (e.g., MTT) and biochemical (e.g., fluorescence polarization) assays .
- Purity Reassessment : Quantify impurities via HPLC-MS and correlate with bioactivity outliers .
- Standardized Protocols : Control variables like cell passage number, serum concentration, and incubation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
